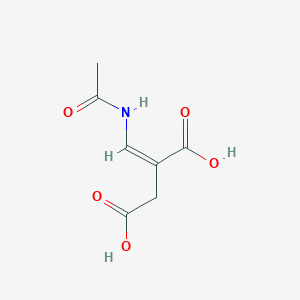![molecular formula C15H18FN5 B1240232 (2E)-3-azepan-1-yl-2-[(3-fluorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B1240232.png)
(2E)-3-azepan-1-yl-2-[(3-fluorophenyl)hydrazono]-3-iminopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azepanyl)-2-[(3-fluorophenyl)hydrazinylidene]-3-iminopropanenitrile is a member of phenylhydrazines.
Applications De Recherche Scientifique
Fluorescent Probes for Biodistribution Studies
The synthesis of BODIPY-based fluorescent probes, such as (2E,2Z)-3-allyl-4-[((E)-4-cinnamylpiperazin-1-yl)carbonyl]-2-[2-((E)-3-(furan-2-yl)propenylidene)hydrazono]-2,3-dihydrothiazole, enables biodistribution studies in pre-clinical research. These probes can simulate the in vivo behavior of potential therapeutic compounds and are used to evaluate biodistribution in organs related to specific diseases, such as Chagas disease (Rodríguez et al., 2017).
Protein Kinase B (PKB) Inhibitors
Novel azepane derivatives have been developed as inhibitors of protein kinase B (PKB-alpha) for potential therapeutic applications. Studies involving these derivatives, including the exploration of their plasma stability and in vitro inhibitory activity, contribute to the development of new drugs (Breitenlechner et al., 2004).
Designer Drug Detection
Azepane isomers, such as those found in AM-2233 and AM-1220, are identified in designer drugs using techniques like liquid chromatography–mass spectrometry. These studies are crucial for drug surveillance and public health safety (Nakajima et al., 2012).
Synthesis of Azepanedione Oximes
Research into azepanedione oximes, including their synthesis and physicochemical properties, contributes to understanding their potential pharmacological properties. These compounds may have applications in treating diseases affecting the central nervous system (EL FROM et al., 2003).
Antagonists in Neuropharmacology
The development of compounds like 3-(4-fluorophenyl)-2-isopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine, which acts as a 5HT7/5HT2 dual antagonist, showcases the role of such compounds in neuropharmacology, particularly for conditions involving serotonin receptors (LiangJimmy et al., 2011).
Fluorescent Chemo-Sensing
Salicylaldehyde-based hydrazones, which exhibit a "turn on" fluorescence response towards specific ions like Al3+, are used for chemo-sensing applications. This includes their use in living cells imaging, highlighting their significance in biochemical and medical research (Rahman et al., 2017).
Propriétés
Nom du produit |
(2E)-3-azepan-1-yl-2-[(3-fluorophenyl)hydrazono]-3-iminopropanenitrile |
|---|---|
Formule moléculaire |
C15H18FN5 |
Poids moléculaire |
287.34 g/mol |
Nom IUPAC |
(1E)-2-(azepan-1-yl)-N-(3-fluoroanilino)-2-iminoethanimidoyl cyanide |
InChI |
InChI=1S/C15H18FN5/c16-12-6-5-7-13(10-12)19-20-14(11-17)15(18)21-8-3-1-2-4-9-21/h5-7,10,18-19H,1-4,8-9H2/b18-15?,20-14+ |
Clé InChI |
TXVKMIKESSPRPB-SXXHWBMRSA-N |
SMILES isomérique |
C1CCCN(CC1)C(=N)/C(=N/NC2=CC(=CC=C2)F)/C#N |
SMILES |
C1CCCN(CC1)C(=N)C(=NNC2=CC(=CC=C2)F)C#N |
SMILES canonique |
C1CCCN(CC1)C(=N)C(=NNC2=CC(=CC=C2)F)C#N |
Solubilité |
0.6 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




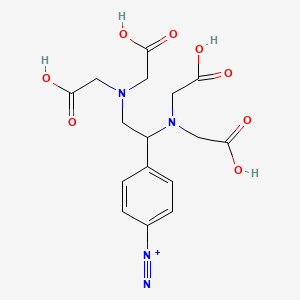
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B1240151.png)
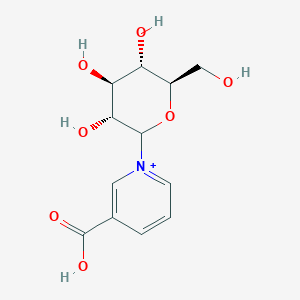
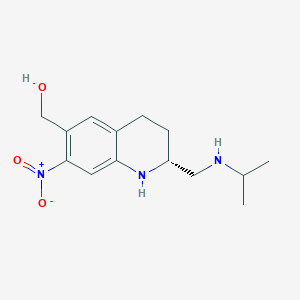

![[(1S,2S,5R,6R,7R,10S,12R,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1240159.png)
![uridine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]](/img/structure/B1240160.png)
![3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1240162.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240165.png)
![(3S,4S)-5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1240167.png)
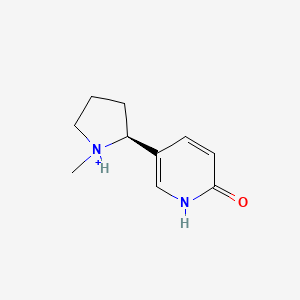
![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1240171.png)
